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Compound of Interest

Compound Name: M-110

Cat. No.: B608784

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and relevant
biological information for the PIM kinase inhibitor M-110. The information is compiled for an
audience of researchers, scientists, and professionals involved in drug development and
discovery.

Introduction to M-110

M-110 is a potent and selective small molecule inhibitor of the PIM kinase family, with a
preference for PIM-3.[1] PIM kinases are a family of serine/threonine kinases that are
implicated in the regulation of cell proliferation and survival, making them attractive targets for
cancer therapy. M-110 was identified through a cell-based high-throughput screen and
subsequent structural modifications. It has been shown to inhibit the proliferation of various
cancer cell lines, including prostate and pancreatic cancer.[2][3][4]

Chemical Identity:
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N'-[(1E)-1-(4-chloro-6-oxocyclohexa-2,4-dien-1-
IUPAC Name ylidene)propyl]-2-(3-morpholin-4-
ylpropylamino)pyridine-4-carbohydrazide

Molecular Formula C22H28CIN503
Molecular Weight 445.94 g/mol
CAS Number 1395048-49-3

Spectroscopic Data

Detailed experimental spectroscopic data for M-110 is not readily available in the public
domain. The primary scientific literature describing its biological activity does not include the
raw or tabulated NMR and mass spectrometry data within the main publication or its
supplementary materials. The development of M-110 is described in a 2010 paper in Molecular
Cancer Therapeutics by Chang et al., which focuses on its biological effects.[2][3][4] While this
paper is the foundational source for M-110's biological activity, it does not provide the
spectroscopic characterization data.

For researchers requiring this data for synthesis verification or further analytical studies, it is
recommended to consult the original research team at the Shanghai Institute of Organic
Chemistry, who were involved in the chemical synthesis aspect of the study, or to perform an
independent full characterization of a synthesized or purchased sample.

Experimental Protocols

As the specific spectroscopic data is not available, the detailed experimental protocols for
obtaining the NMR and mass spectra of M-110 are also not published. However, this section
outlines the general methodologies that would be employed for the characterization of a small
molecule like M-110.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Objective: To determine the chemical structure and connectivity of atoms in the M-110
molecule.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
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o Sample Preparation: A few milligrams of purified M-110 would be dissolved in a deuterated
solvent such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform
(CDCI3). The choice of solvent depends on the solubility of the compound.

o Experiments:

o H NMR (Proton NMR): To identify the number and types of hydrogen atoms. Chemical
shifts (8) would be reported in parts per million (ppm) relative to a reference standard
(e.g., tetramethylsilane - TMS). Integration of the signals would provide the relative
number of protons, and coupling constants (J) in Hertz (Hz) would reveal information
about adjacent protons.

o 183C NMR (Carbon NMR): To identify the number and types of carbon atoms. This is often
run as a proton-decoupled experiment to simplify the spectrum.

o 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the
connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and
long-range proton-carbon correlations (HMBC), which is crucial for assigning the complex
structure of M-110.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight of M-110 and to obtain information about its
fragmentation pattern, which can further confirm the structure.

e Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, coupled with an ionization source like Electrospray lonization (ESI)
would be suitable.

o Sample Preparation: A dilute solution of M-110 in a suitable solvent (e.g., methanol or
acetonitrile) would be prepared and infused into the mass spectrometer.

e Analysis:

o Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]*). This allows
for the confirmation of the molecular formula.
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o Tandem MS (MS/MS): The molecular ion would be isolated and fragmented to generate a
characteristic fragmentation pattern. This pattern provides structural information that can
be used to confirm the identity of the compound.

Biological Activity and Signaling Pathway

M-110 is a selective inhibitor of the PIM kinase family, with IC50 values of 2.5 uM for PIM-1, 2.5
MM for PIM-2, and 0.047 puM for PIM-3.[1] Its primary mechanism of action involves the
downregulation of STAT3 phosphorylation at the Tyr705 position.[2][3] This leads to the
inhibition of the STAT3 signaling pathway, which is a key pathway in promoting cancer cell

proliferation and survival.

Furthermore, M-110 has been shown to affect the expression of the MIG6 gene, a negative
regulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] By
upregulating MIG6, M-110 can indirectly inhibit EGFR activation and the downstream ERK
MAP kinase pathway.[5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by M-110.
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Caption: Proposed signaling pathway of M-110 action.

Experimental Workflow for Kinase Inhibition Assay
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The following diagram outlines a typical workflow for assessing the inhibitory activity of M-110

on PIM kinases.
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Caption: Workflow for PIM kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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